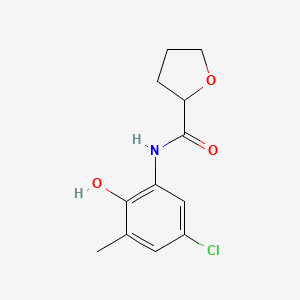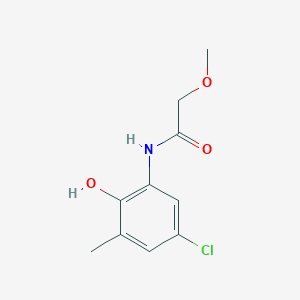
N-(4-bromo-3-methylphenyl)-2-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-methoxy-N-methylacetamide (also known as 25B-NBOMe) is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug 2C-B and is known for its potent hallucinogenic effects. In recent years, 25B-NBOMe has gained popularity among drug users, leading to concerns about its safety and potential for abuse. However, in the scientific community, 25B-NBOMe is primarily studied for its potential therapeutic applications and its mechanism of action.
Mechanism of Action
The mechanism of action of 25B-NBOMe is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This leads to changes in neural activity in various regions of the brain, resulting in altered perception, mood, and cognition. The exact nature of these changes is still being studied, but it is thought that they may be related to the therapeutic effects of 25B-NBOMe.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25B-NBOMe are complex and varied. Studies have shown that 25B-NBOMe can cause changes in heart rate, blood pressure, and body temperature, as well as alterations in brain activity. These effects are thought to be related to the activation of the serotonin 2A receptor and may be responsible for the therapeutic effects of 25B-NBOMe.
Advantages and Limitations for Lab Experiments
One advantage of studying 25B-NBOMe in the laboratory is that it is relatively easy to synthesize and can be obtained in pure form. This allows researchers to study its effects in a controlled environment and to manipulate its chemical structure to explore its potential therapeutic applications. However, one limitation of studying 25B-NBOMe is that it is a potent hallucinogen and can be dangerous if not handled properly. Researchers must take appropriate safety precautions when working with 25B-NBOMe to avoid accidental exposure.
Future Directions
There are several future directions for research on 25B-NBOMe. One area of interest is the development of new compounds based on the structure of 25B-NBOMe that may have improved therapeutic properties. Another area of interest is the study of the long-term effects of 25B-NBOMe on the brain and the body, as well as its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of 25B-NBOMe in humans, which will require extensive clinical trials and regulatory approval.
Synthesis Methods
The synthesis of 25B-NBOMe involves the reaction of 2C-B with N-methylacetamide and bromine. The reaction proceeds through a series of steps, including bromination, N-methylation, and acetylation, to yield the final product. The synthesis of 25B-NBOMe is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
The primary focus of scientific research on 25B-NBOMe is its potential therapeutic applications. Studies have shown that 25B-NBOMe has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes 25B-NBOMe a potential candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-6-9(4-5-10(8)12)13(2)11(14)7-15-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAKPUTHRHIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)